2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide
説明
This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its structural resemblance to purines and associated pharmacological activities, including antitumor properties . Key structural elements include:
- 3-Chlorophenyl group: Attached to the pyrazolo[3,4-d]pyrimidine core at the 1-position, introducing steric bulk and electron-withdrawing effects.
- N-(3,5-Dimethylphenyl)acetamide: A meta-substituted arylacetamide group, which may affect crystal packing due to steric and electronic interactions .
The compound’s design combines features of pyrazolo-pyrimidine derivatives (known for kinase inhibition) and substituted acetamides (studied for solid-state geometry modulation) .
特性
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-6-14(2)8-16(7-13)26-19(28)11-29-21-18-10-25-27(20(18)23-12-24-21)17-5-3-4-15(22)9-17/h3-10,12H,11H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCBWNGICXHGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and as enzyme inhibitors. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrazolo[3,4-d]pyrimidine core : Known for its role in inhibiting various kinases.
- Thioether linkage : Enhances the compound's reactivity and potential biological interactions.
- Substituted aromatic rings : The presence of a chlorophenyl and a dimethylphenyl group may influence its pharmacokinetic properties.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. For instance, derivatives have demonstrated significant anti-proliferative effects against lung cancer cell lines (A549) with IC50 values as low as 0.016 µM for EGFR WT inhibition .
- Antiviral Activity : Pyrazolo[3,4-d]pyrimidines have also been studied for their antiviral properties. Compounds with similar structures have shown efficacy against HIV and other viruses, suggesting potential applications in virology .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of related pyrazolo[3,4-d]pyrimidine compounds:
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 12b | EGFR WT | 0.016 | Strong inhibitor |
| Compound 12b | EGFR T790M | 0.236 | Moderate inhibitor |
| Compound 7f | Hepatocellular carcinoma | 20.19 | Effective against cancer |
| Compound 81b | HIV-1 Integrase | 0.26 | Potent antiviral activity |
Case Studies
- EGFR Inhibition : A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidines targeting EGFR. The most effective compound displayed an IC50 value of 0.016 µM against wild-type EGFR and showed promising results against mutant forms associated with drug resistance .
- Antiviral Efficacy : Research on compounds similar to the target compound revealed significant antiviral activities against HIV strains, with IC50 values indicating strong inhibition of viral replication processes .
Structure-Activity Relationship (SAR)
The modification of substituents on the pyrazolo[3,4-d]pyrimidine scaffold plays a critical role in enhancing biological activity:
- Electron-Withdrawing Groups : Enhance binding affinity to target enzymes.
- Hydrophobic Substituents : Improve cellular uptake and retention.
科学的研究の応用
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. The specific compound has been evaluated against various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies have shown the compound's effectiveness against human breast adenocarcinoma (MCF7) and colon cancer (HCT116). The following table summarizes the cytotoxicity results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide | MCF7 | 0.46 |
| Related Compound A | HCT116 | 0.39 |
| Related Compound B | A549 | 26 |
The structure-activity relationship suggests that modifications can enhance selectivity and potency against cancer cells .
Antimicrobial Activity
The compound's structural attributes imply potential antimicrobial effects. Similar pyrazolo[3,4-d]pyrimidine derivatives have demonstrated activity against pathogens such as Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
A study assessed various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain analogs with IC50 values ranging from 1.35 to 2.18 μM . Although the specific compound has not been extensively tested in this context, its potential efficacy is supported by its structural similarities.
Additional Biological Activities
Beyond anticancer and antimicrobial properties, pyrazolo[3,4-d]pyrimidines have shown promise in anti-inflammatory applications and as enzyme inhibitors in various metabolic pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Effects on Crystal Packing
highlights meta-substituted N-aryl-2,2,2-trichloro-acetamides, including N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide . Key comparisons:
The 3,5-dimethylphenyl group in both compounds suggests that bulky meta-substituents may increase asymmetric unit complexity, though the pyrazolo-pyrimidine core introduces distinct steric demands .
Pyrazolo[3,4-d]pyrimidine Derivatives
and describe analogs with the same core but divergent substituents:
Example 41 ():
- Structure: 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
- Synthetic Yield : 22% (lower than some analogs in ) .
Compounds 2u–2x ():
Pharmacological Potential
Pyrazolo[3,4-d]pyrimidines are established purine mimics with antitumor activity . The target compound’s 3-chlorophenyl and dimethylphenyl groups may enhance kinase selectivity compared to:
- N,N1-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Alkylamine substituents may alter bioavailability versus the target’s arylacetamide .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of pyrazole precursors with chlorophenyl derivatives to construct the pyrazolo[3,4-d]pyrimidine core.
Thioacetamide Introduction : Reaction with thioacetamide derivatives under controlled acylation conditions.
Substitution : Functionalization of the acetamide group with 3,5-dimethylphenyl via nucleophilic substitution.
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclization to avoid side products.
- Catalysts : Use palladium or copper catalysts for cross-coupling steps.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Characterization via NMR and mass spectrometry ensures purity .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., chlorophenyl vs. dimethylphenyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₂H₂₀ClN₅OS).
- HPLC : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns.
- X-ray Crystallography (if crystalline): Resolves 3D conformation of the pyrazolo-pyrimidine core .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
Answer:
- In Vitro Assays :
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Anti-inflammatory : COX-2 inhibition assays using ELISA.
- Target Identification : Kinase profiling to identify binding affinities (e.g., EGFR, VEGFR2).
- Dose-Response Studies : Establish efficacy thresholds and toxicity in non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Systematic Substitution : Modify substituents on the chlorophenyl or dimethylphenyl groups to assess impact on target binding.
- Key Parameters :
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to enhance electrophilicity.
- Steric Effects : Compare ortho/meta/para substitutions on aromatic rings.
- Data Analysis : Use multivariate regression to correlate structural features with IC₅₀ values .
Q. What computational strategies predict binding modes and guide molecular design?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Quantum Mechanics (QM) : Calculate charge distribution in the pyrazolo-pyrimidine core using Gaussian08.
- Machine Learning : Train models on PubChem data to predict ADMET properties .
Q. How should researchers resolve contradictions in biological data across studies?
Answer:
- Assay Validation : Standardize protocols (e.g., cell passage number, serum concentration).
- Impurity Analysis : Re-examine compound batches via HPLC-MS to rule out degradation products.
- Dose-Response Replication : Test multiple concentrations across independent labs.
- Target Redundancy : Evaluate off-target effects using proteomic profiling .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
Answer:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Phosphoproteomics : Enrichment assays (e.g., TiO₂) to map kinase signaling pathways.
- CRISPR Knockouts : Validate target dependency by silencing candidate genes (e.g., EGFR).
- In Vivo Models : Xenograft studies in immunodeficient mice with pharmacokinetic monitoring .
Q. How can stability and solubility challenges be addressed during formulation?
Answer:
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation pathways.
- Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility.
- Nanoformulation : Encapsulate in PEGylated liposomes for enhanced bioavailability.
- Solid Dispersion : Use poloxamers or HPMC carriers to maintain amorphous state .
Q. What advanced analytical methods validate compound identity in complex matrices?
Answer:
- LC-MS/MS : MRM mode with isotopically labeled internal standards for quantification.
- 2D NMR : HSQC and HMBC to resolve overlapping signals in crude extracts.
- ICP-MS : Detect trace metal impurities from synthetic catalysts.
- Method Validation : Follow ICH guidelines for linearity, LOD, and LOQ .
Q. How can synthetic scalability be achieved without compromising bioactivity?
Answer:
- Flow Chemistry : Continuous reactors for exothermic steps (e.g., cyclization).
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for sustainability.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) using JMP software.
- In-Line Analytics : PAT tools (e.g., FTIR) for real-time monitoring .
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